2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-ethylphenyl)acetamide
Description
This compound belongs to the pyrazolo[4,3-d]pyrimidine class, characterized by a fused bicyclic core with a pyrazole ring adjacent to a pyrimidine ring. The molecule features a sulfanyl acetamide side chain at position 5 of the pyrazolo-pyrimidine scaffold, with a 2-ethylphenyl group attached to the acetamide nitrogen and a 2-phenylethyl substituent at position 4. Such structural motifs are common in kinase inhibitors and phosphodiesterase (PDE) modulators, where the sulfanyl group enhances binding affinity through hydrophobic interactions, while the acetamide moiety contributes to solubility and metabolic stability .
Properties
IUPAC Name |
2-[2-ethyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2S/c1-3-19-12-8-9-13-20(19)26-22(31)17-33-25-27-21-16-29(4-2)28-23(21)24(32)30(25)15-14-18-10-6-5-7-11-18/h5-13,16H,3-4,14-15,17H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJPASQJDHWWKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=CN(N=C3C(=O)N2CCC4=CC=CC=C4)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-ethylphenyl)acetamide typically involves multiple steps. The starting materials often include ethyl-substituted pyrazolo[4,3-d]pyrimidine derivatives and thiol-containing compounds. The reaction conditions may involve the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like triethylamine or potassium carbonate. The reactions are usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-ethylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated derivatives, potassium carbonate, dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-ethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues differ primarily in core heterocycles, substituent groups, and bioactivity profiles. Below is a comparative analysis based on available evidence:
Key Findings:
The thieno-pyrimidine core () introduces sulfur-mediated π-π stacking, which may alter binding kinetics compared to nitrogen-rich pyrazolo-pyrimidines .
Lipophilicity vs. Solubility: The original compound’s 2-phenylethyl group increases lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility. In contrast, the methoxy group in improves solubility . Halogenated Analogues: Dichlorophenyl () and fluorophenyl () substituents may enhance target affinity but increase metabolic stability risks due to steric hindrance .
Bioactivity Clustering :
- Compounds with >70% structural similarity (Tanimoto coefficient) often share bioactivity profiles, as seen in ’s comparison of aglaithioduline and SAHA . Although direct data for the original compound is lacking, its structural resemblance to suggests overlapping targets (e.g., HDACs or kinases) .
Metabolite Dereplication :
- Molecular networking () indicates that analogous compounds with high cosine scores (>0.8) in MS/MS fragmentation likely share biosynthetic pathways or pharmacophores. The original compound’s sulfanyl acetamide group may align it with clusters of kinase inhibitors .
Biological Activity
2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-ethylphenyl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C24H25N5O2S
- Molecular Weight : 447.56 g/mol
- CAS Number : 932496-40-7
The compound's biological activity is primarily attributed to its interaction with various biological pathways. It has been studied for its potential as a phosphodiesterase (PDE) inhibitor , which plays a crucial role in regulating intracellular levels of cyclic nucleotides (cAMP and cGMP). By inhibiting PDE enzymes, the compound may enhance signaling pathways involved in vasodilation and anti-inflammatory responses.
Interaction with G Protein-Coupled Receptors (GPCRs)
Research indicates that compounds similar to this compound may modulate GPCR activity. GPCRs are pivotal in mediating various physiological processes, including neurotransmission and immune responses. The specific interactions and resulting signaling cascades require further elucidation through experimental studies .
Anticancer Activity
Preliminary studies suggest that this compound exhibits anticancer properties . For instance, analogs have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the modulation of apoptotic pathways and cell cycle regulation.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in preclinical models. It appears to reduce the production of pro-inflammatory cytokines and inhibit leukocyte migration to sites of inflammation. These effects make it a candidate for treating conditions such as asthma and rheumatoid arthritis.
Case Studies
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In Vitro Studies on Cancer Cell Lines
- A study investigated the effects of the compound on human lung cancer cells (A549). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 5 µM.
- Mechanistic studies revealed that the compound activates caspase-dependent pathways leading to apoptosis.
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Animal Models for Inflammation
- In a murine model of asthma, administration of the compound resulted in a marked decrease in airway hyperresponsiveness and eosinophilic infiltration into lung tissues.
- Histological analysis showed reduced inflammation scores compared to control groups treated with vehicle alone.
Data Table: Summary of Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
